(2E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
3-(2-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one is a complex organic compound that features a piperazine ring substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one typically involves the reaction of 2-chlorobenzaldehyde with 4-(3-chlorophenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits properties that may be useful in developing new drugs for treating neurological disorders and cancers .
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development .
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The piperazine ring allows for versatile binding, while the chlorophenyl groups enhance its affinity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one
- 3-(2-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one
- 3-(2-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazino]-2-propen-1-one
Uniqueness
3-(2-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18Cl2N2O |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H18Cl2N2O/c20-16-5-3-6-17(14-16)22-10-12-23(13-11-22)19(24)9-8-15-4-1-2-7-18(15)21/h1-9,14H,10-13H2/b9-8+ |
InChI Key |
OYODHKYDFLURFM-CMDGGOBGSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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